molecular formula C16H26N4O2S B2366345 tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1261232-35-2

tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No. B2366345
CAS RN: 1261232-35-2
M. Wt: 338.47
InChI Key: ZBXLBMFOEVUJAY-UHFFFAOYSA-N
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Description

“tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H26N4O2S . It is a specialty chemical that can be used in the synthesis of various pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code provided in the description. This code provides a unique representation of the molecule’s structure .

Scientific Research Applications

Pharmacological Applications

  • Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including compounds related to tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate, as ligands for the histamine H4 receptor. These compounds demonstrated potential as anti-inflammatory agents and showed antinociceptive activity in pain models, highlighting their relevance in the development of new pharmacotherapies (Altenbach et al., 2008).

Chemical Synthesis and Modification

  • N-Heterocyclic Compound Synthesis : Matsumura et al. (2000) explored the synthesis of N-heterocyclic compounds using tert-butylthio derivatives, including those structurally similar to tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate. This research provided insights into the synthesis of complex organic molecules with potential applications in various chemical industries (Matsumura et al., 2000).

Potential in Pain Management

  • Nociceptin Antagonist Synthesis : Jona et al. (2009) developed a method for synthesizing an intermediate useful for creating nociceptin antagonists. This research is significant as it contributes to the development of novel compounds for pain management, potentially including derivatives of tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate (Jona et al., 2009).

Catalysis in Organic Synthesis

  • Photoredox-Catalyzed Amination : Wang et al. (2022) described a photoredox-catalyzed amination process involving tert-butyl derivatives, which could be related to the chemical class of tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate. Such processes are crucial in the efficient synthesis of complex organic compounds, which have broad applications in medicinal chemistry and material science (Wang et al., 2022).

Advanced Material Development

  • Molecular Dynamics Simulation : Kaya et al. (2016) conducted a study involving quantum chemical and molecular dynamic simulations of piperidine derivatives, including those structurally similar to tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate. This research is significant for predicting the inhibition efficiencies of such compounds in materials applications, such as corrosion inhibition (Kaya et al., 2016).

properties

IUPAC Name

tert-butyl N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXLBMFOEVUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

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